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Compound of Interest

Compound Name: 1-(2-Benzyloxy-ethyl)-piperazine

Cat. No.: B1356599 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Benzyloxy-ethyl)-
piperazine

Introduction
In the landscape of drug discovery and development, a thorough understanding of a molecule's

physicochemical properties is not merely a preliminary step but a foundational pillar for

success. These properties govern a compound's absorption, distribution, metabolism, and

excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] A candidate

molecule with optimal biological activity but poor physicochemical characteristics is often

destined for failure in later, more costly stages of development.[2][4]

This technical guide provides a comprehensive analysis of the core physicochemical properties

of 1-(2-Benzyloxy-ethyl)-piperazine, a piperazine derivative. The piperazine ring is a common

scaffold in medicinal chemistry, valued for its ability to impart aqueous solubility and modulate

basicity. The addition of the benzyloxy-ethyl substituent introduces significant lipophilicity and

other structural features that modulate these properties. This document is intended for

researchers, medicinal chemists, and formulation scientists, offering both established data and

field-proven experimental methodologies to characterize this and similar compounds.

Molecular and Chemical Identity
The starting point for any physicochemical characterization is the unambiguous identification of

the molecule's structure and fundamental properties. 1-(2-Benzyloxy-ethyl)-piperazine is
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comprised of a central piperazine ring, which provides two basic nitrogen centers, linked via an

ethyl ether to a benzyl group. This combination of a hydrophilic amine core and a lipophilic

aromatic moiety dictates its behavior in biological systems.

Table 1: Core Chemical Identifiers for 1-(2-Benzyloxy-ethyl)-piperazine

Property Value Source(s)

Chemical Name
1-(2-Benzyloxy-ethyl)-

piperazine
[5][6]

Synonyms
Piperazine, 1-[2-

(phenylmethoxy)ethyl]-
[5]

CAS Number 4981-85-5 [5][6][7][8][9]

Molecular Formula C₁₃H₂₀N₂O [5]

Molecular Weight 220.31 g/mol [5][6]

Chemical Structure

A piperazine ring N-substituted

with a 2-(benzyloxy)ethyl

group.

Ionization Constant (pKa)
The ionization constant is arguably one of the most critical physicochemical parameters for any

drug candidate containing ionizable groups. For 1-(2-Benzyloxy-ethyl)-piperazine, the two

nitrogen atoms of the piperazine ring are basic and will exist in a protonated (charged) state

depending on the pH of the surrounding environment. The pKa dictates the degree of

ionization, which directly impacts solubility, membrane permeability, and receptor binding.

The parent piperazine molecule is a weak base with two pKa values for its conjugate acids,

typically around 5.3-5.7 and 9.7-9.8.[10][11] The substitution on one of the nitrogens in 1-(2-
Benzyloxy-ethyl)-piperazine will alter these values. The electron-withdrawing effect of the

ether oxygen in the benzyloxy-ethyl side chain is expected to slightly reduce the basicity (lower

the pKa) of the tertiary amine compared to a simple alkyl substituent like in 1-ethylpiperazine.

[10][12] The distal secondary amine's pKa is also likely to be influenced. Precise determination
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is essential for predicting its behavior in physiological compartments like the stomach (low pH)

and intestine (higher pH).

Experimental Protocol: Potentiometric Titration for pKa
Determination
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable

compounds.[10][13] It involves monitoring the pH of a solution of the compound as a titrant (an

acid) is added incrementally.

Methodology:

Preparation: A precise amount of 1-(2-Benzyloxy-ethyl)-piperazine is dissolved in

deionized water or a water/co-solvent mixture to create a solution of known concentration

(e.g., 0.01 M).

Calibration: The pH electrode is calibrated at the experimental temperature using at least

three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

Titration: The solution is placed in a thermostated vessel and stirred continuously. A

standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments

using an automated titrator.

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the

system to equilibrate.

Analysis: A titration curve is generated by plotting the measured pH versus the volume of

titrant added. The pKa values correspond to the pH at the half-equivalence points on the

curve. For a diprotic base, two inflection points will be observed.
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Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its

ability to cross biological membranes, its volume of distribution, and its potential for off-target

binding.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP)

between n-octanol and water.

For an ionizable molecule like 1-(2-Benzyloxy-ethyl)-piperazine, the distribution coefficient

(LogD) is more physiologically relevant. LogD accounts for the partitioning of all species

(ionized and neutral) at a given pH, whereas LogP refers strictly to the neutral form. Given its

basic nature, the LogD of this compound will be highest at high pH (where it is neutral) and will

decrease as the pH drops and the molecule becomes protonated and more water-soluble. The

presence of the benzyl group contributes significantly to its lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP
Determination (OECD 107)
The shake-flask method is the "gold standard" for LogP determination due to its direct

measurement of partitioning.[14][15][16]

Methodology:
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Solvent Preparation: High-purity n-octanol and water are pre-saturated with each other by

mixing and allowing the phases to separate.

Sample Preparation: A known amount of 1-(2-Benzyloxy-ethyl)-piperazine is dissolved in

the n-octanol phase. The concentration should be low (e.g., <0.01 M) to avoid self-

association.

Partitioning: The n-octanol solution is mixed with a precise volume of the pre-saturated water

phase in a vessel. The vessel is shaken vigorously at a constant temperature (e.g., 25°C)

until equilibrium is reached (typically 24 hours).

Phase Separation: The mixture is centrifuged to ensure complete separation of the two

phases.

Quantification: The concentration of the compound in both the n-octanol and water phases is

determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ /
[Concentration]ₗₐₜₑᵣ )
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Caption: OECD 107 Shake-Flask method for LogP determination.

Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the

gastrointestinal tract, a prerequisite for absorption.[3] Poor solubility is a major hurdle in drug

development, leading to low bioavailability and formulation challenges.[17] For 1-(2-
Benzyloxy-ethyl)-piperazine, solubility is expected to be highly pH-dependent. In acidic

environments where the piperazine nitrogens are protonated, the resulting salt form will exhibit

significantly higher solubility than the free base at neutral or alkaline pH. While piperazine itself
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is very water-soluble, the large, non-polar benzyloxy-ethyl group will substantially decrease the

intrinsic solubility of the neutral molecule.[11][18]

Experimental Protocol: Thermodynamic Solubility
(Shake-Flask Method)
This method determines the equilibrium solubility, which is the most stable and relevant value

for drug development.[19][20]

Methodology:

Sample Addition: An excess amount of solid 1-(2-Benzyloxy-ethyl)-piperazine is added to a

vial containing the aqueous medium of interest (e.g., water, phosphate-buffered saline pH

7.4).

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant

temperature for an extended period (24-48 hours) to ensure equilibrium between the

dissolved and solid states is achieved.

Sample Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or

centrifuged to remove all undissolved solid.

Quantification: The concentration of the compound in the clear filtrate is measured using a

validated analytical technique like HPLC-UV.

Result: The measured concentration represents the thermodynamic solubility of the

compound in that specific medium.
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Caption: Workflow for thermodynamic solubility determination.

Spectral Properties
Spectroscopic analysis is essential for confirming the chemical structure and purity of a

compound. The primary techniques include Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Predicted Spectral Characteristics for 1-(2-Benzyloxy-ethyl)-piperazine
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Technique Expected Observations

¹H NMR

- Aromatic Protons: Signals in the ~7.2-7.4 ppm

range corresponding to the monosubstituted

benzene ring. - Benzylic Protons (-O-CH₂-Ph): A

singlet around ~4.5 ppm. - Ether Protons (-O-

CH₂-CH₂-N): Two triplets, one for the -O-CH₂-

protons and another for the -CH₂-N protons. -

Piperazine Protons: Multiple signals in the ~2.4-

2.8 ppm range, appearing as broad multiplets

due to ring conformation.

¹³C NMR

- Aromatic Carbons: Signals between ~127-138

ppm. - Benzylic Carbon: Signal around ~73

ppm. - Ether Carbons: Signals in the ~60-70

ppm range. - Piperazine Carbons: Signals in the

~45-55 ppm range.

Mass Spec (MS)

- Molecular Ion (M+H)⁺: Expected at m/z

221.16. - Key Fragments: A prominent fragment

corresponding to the benzyl cation (C₇H₇⁺) at

m/z 91, and fragments resulting from cleavage

of the piperazine ring.

Summary and Conclusion
The physicochemical properties of 1-(2-Benzyloxy-ethyl)-piperazine are a direct

consequence of its hybrid structure, combining the hydrophilic, basic piperazine core with a

lipophilic benzyloxy-ethyl side chain. This balance dictates its behavior in biological systems

and is a critical consideration for its potential development as a therapeutic agent.

Table 3: Summary of Physicochemical Properties
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Parameter
Predicted/Expected
Value/Behavior

Importance in Drug
Development

Molecular Weight 220.31 g/mol
Within "rule of five" guidelines

for good oral absorption.[21]

pKa

Two values expected, one

slightly below 9.7 and one

around 5.5.

Governs solubility and

permeability across

physiological pH gradients.

LogP / LogD (pH 7.4)

Moderately lipophilic (LogP >

2); LogD will be lower than

LogP at pH 7.4 due to partial

protonation.

Influences membrane

transport, protein binding, and

metabolic stability.

Aqueous Solubility

Low intrinsic solubility, but

significantly increased at acidic

pH.

Critical for formulation,

dissolution, and oral

bioavailability.

In conclusion, a comprehensive experimental characterization of pKa, LogD, and pH-

dependent solubility is essential for any research program involving 1-(2-Benzyloxy-ethyl)-
piperazine. The protocols and insights provided in this guide serve as a robust framework for

obtaining these critical data, enabling informed decisions in the optimization and development

of this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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